Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic molecules with potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate involves the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate . Similarly, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods highlight the versatility of ethyl esters in organic synthesis and suggest potential pathways for synthesizing Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies . The molecular structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. These findings are relevant to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, as similar interactions may influence its crystal packing and stability.
Chemical Reactions Analysis
The reactivity of compounds similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate can be inferred from their behavior in various chemical reactions. For instance, ethyl 2,3-dioxobutyrate 2-arylhydrazones undergo bromination to yield 4-bromo-derivatives, which can further react to form pyrazole derivatives . This indicates that the ethyl ester moiety in such compounds is reactive and can participate in further chemical transformations, which is useful for the modification and functionalization of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. For example, the presence of hydrogen bonding and π-π interactions can affect the melting point, solubility, and crystallinity of a compound . Additionally, the presence of electron-withdrawing or electron-donating groups can influence the acidity, basicity, and reactivity of the compound. These properties are essential for understanding the behavior of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in different environments and for its potential applications.
Scientific Research Applications
Catalytic Hydrogenation
Ethyl 4-R-2,4-dioxobutyrates, which include compounds similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can be hydrogenated using catalysts like palladium black. This process yields ethyl 4-R-2-hydroxy-4-oxobutyrates, which are valuable in chemical synthesis (Slavinska et al., 2006).
Enzyme-Catalyzed Asymmetric Synthesis
Ethyl 4-phenyl-4-oxobutyrate (EPOB), a compound closely related to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can undergo enzyme-catalyzed asymmetric synthesis. Microorganisms like Candida magnoliae and Saccharomyces cerevisiae are effective in catalyzing this process, producing optically active ethyl 4-phenyl-4-hydroxybutyrate (EPHB) with high enantioselectivity. These products have pharmaceutical applications as intermediates and chiral building blocks (Xia et al., 2013).
Asymmetric Aldol Reaction
Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a structurally related compound, is synthesized via asymmetric aldol reaction. This method uses ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst, to produce compounds with significant enantioselectivity (Wang Jin-ji, 2014).
Antibacterial Activity
Compounds structurally similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, such as ethyl-2-substituted phenyl hydrazono-3-oxobutyrate, have been studied for their antibacterial activity against various bacteria and fungi (Patel et al., 2011).
Optimization of Bioreduction Processes
The optimal operating pH profile for the asymmetric reduction of compounds like ethyl 4-chloro-3-oxobutyrate, closely related to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can be designed using data-driven methods. This approach significantly improves the yield and optical purity of the products (Chen et al., 2002).
X-ray Powder Diffraction Analysis
Compounds structurally similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate are used in X-ray powder diffraction studies. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is analyzed for its crystal structure, aiding in the synthesis of pharmacologically important molecules (Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTMYRBNMXKLLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605849 |
Source
|
Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate | |
CAS RN |
39496-85-0 |
Source
|
Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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